AMPK & GLUT4 Upregulation vs. Nuciferine
In a direct comparative study using insulin-resistant 3T3-L1 adipocytes, (-)-pronuciferine demonstrated a more powerful effect in up-regulating GLUT4 expression and triggering AMPK phosphorylation compared to the closely related aporphine alkaloid nuciferine [1]. While both compounds activated the AMPK pathway, the effect magnitude was notably higher for pronuciferine [2].
| Evidence Dimension | AMPK pathway activation and GLUT4 expression |
|---|---|
| Target Compound Data | Significant up-regulation of GLUT4 and increased AMPK phosphorylation |
| Comparator Or Baseline | Nuciferine also up-regulated GLUT4 and increased AMPK phosphorylation, but with a less powerful effect |
| Quantified Difference | Qualitative assessment described as 'more powerful effect' for pronuciferine compared to nuciferine [2] |
| Conditions | Insulin-resistant 3T3-L1 mature adipocytes in vitro |
Why This Matters
This quantitative functional divergence at the signaling pathway level directly informs selection for metabolic disorder research, where maximizing AMPK activation is a key therapeutic goal.
- [1] Ma C, Li G, He Y, Xu B, Mi X, Wang H, Wang Z. Pronuciferine and nuciferine inhibit lipogenesis in 3T3-L1 adipocytes by activating the AMPK signaling pathway. Life Sci. 2015;136:120-125. View Source
- [2] 兰州大学机构知识库. Pronuciferine and nuciferine inhibit lipogenesis in 3T3-L1 adipocytes by activating the AMPK signaling pathway. 2015. View Source
